![molecular formula C26H22ClN3O3S2 B3262336 N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide CAS No. 354126-20-8](/img/structure/B3262336.png)

N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide

Vue d'ensemble

Description

CID1231538 est un analogue de benzothiazole connu pour son activité antagoniste puissante contre le récepteur couplé aux protéines G 35 (GPR35). GPR35 est un récepteur couplé aux protéines G qui a été associé à diverses maladies, notamment le diabète de type 2, la douleur nociceptive, l'inflammation, le syndrome de retard mental léger, les troubles métaboliques et le cancer gastrique .

Mécanisme D'action

Target of Action

CID1231538 is a potent antagonist of the G protein-coupled receptor (GPCR) GPR35 . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a key role in many biological processes.

Mode of Action

As a GPR35 antagonist , CID1231538 binds to the GPR35 receptor and blocks its activation . This prevents the receptor from responding to its natural ligands, thereby inhibiting the downstream signaling pathways that are normally activated by GPR35.

Biochemical Pathways

Gpr35 is known to be involved in a variety of physiological processes, including pain perception, inflammation, and metabolic regulation . By blocking GPR35, CID1231538 could potentially influence these pathways.

Analyse Biochimique

Biochemical Properties

N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide plays a significant role in biochemical reactions as a GPR35 antagonist. GPR35 is a GPCR involved in various physiological processes. The compound interacts with GPR35 by binding to it and inhibiting its activity, with an IC50 value of 0.55 μM . This inhibition can modulate downstream signaling pathways that are crucial for cellular responses to external stimuli.

Cellular Effects

N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide affects various types of cells and cellular processes. By antagonizing GPR35, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of GPR35 can lead to altered cellular responses, potentially reducing inflammation and nociceptive pain, and impacting metabolic processes .

Molecular Mechanism

The molecular mechanism of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide involves its binding to GPR35, thereby inhibiting the receptor’s activity. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by GPR35 activation. Consequently, the compound can modulate gene expression and enzyme activity, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C for up to three years in powder form and at -80°C for up to two years in solution .

Dosage Effects in Animal Models

The effects of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively antagonizes GPR35 without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of GPR35 can affect metabolic flux and metabolite levels, potentially influencing metabolic disorders and related diseases .

Transport and Distribution

Within cells and tissues, N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and activity .

Subcellular Localization

The subcellular localization of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, impacting its ability to modulate cellular processes .

Méthodes De Préparation

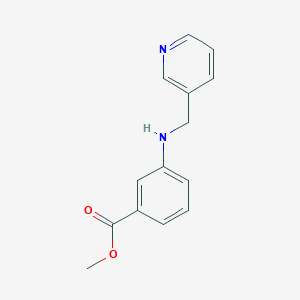

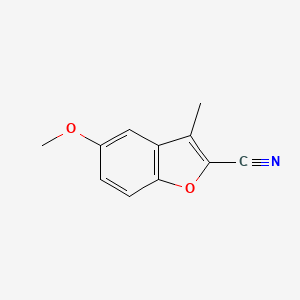

Voies de synthèse et conditions de réaction : CID1231538 peut être synthétisé par un processus en plusieurs étapes impliquant la formation de benzothiazole et une fonctionnalisation ultérieure. La synthèse implique généralement les étapes suivantes :

Formation du noyau de benzothiazole : Le noyau de benzothiazole est synthétisé en faisant réagir le 2-aminothiophénol avec un aldéhyde ou une cétone approprié en conditions acides.

Fonctionnalisation : Le noyau de benzothiazole est ensuite fonctionnalisé en introduisant divers substituants par des réactions telles que l'halogénation, l'alkylation ou l'acylation.

Assemblage final : Le composé final est assemblé en couplant le benzothiazole fonctionnalisé avec d'autres fragments moléculaires à l'aide de réactifs tels que des agents de couplage et des catalyseurs.

Méthodes de production industrielle : La production industrielle de CID1231538 implique la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour le rendement, la pureté et la rentabilité. Les principaux points à prendre en compte sont les suivants :

Optimisation des réactions : Optimisation des conditions de réaction telles que la température, la pression et le choix du solvant afin de maximiser le rendement et de minimiser les sous-produits.

Purification : Utilisation de techniques telles que la cristallisation, la chromatographie et la recristallisation pour obtenir une pureté élevée.

Contrôle de la qualité : Mise en œuvre de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires

Analyse Des Réactions Chimiques

Types de réactions : CID1231538 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide de réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que des halogènes ou des nucléophiles.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur.

Principaux produits :

Produits d'oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.

Produits de réduction : Dérivés réduits avec moins de groupes fonctionnels contenant de l'oxygène.

Produits de substitution : Dérivés substitués avec différents groupes fonctionnels remplaçant les groupes fonctionnels originaux

Applications De Recherche Scientifique

CID1231538 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la relation structure-activité des antagonistes du récepteur couplé aux protéines G 35.

Biologie : Utilisé dans des tests biologiques pour étudier le rôle du récepteur couplé aux protéines G 35 dans divers processus cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies associées au récepteur couplé aux protéines G 35, telles que le diabète de type 2, l'inflammation et le cancer gastrique.

5. Mécanisme d'action

CID1231538 exerce ses effets en antagonisant le récepteur couplé aux protéines G 35. Le mécanisme implique :

Liaison au récepteur couplé aux protéines G 35 : CID1231538 se lie au récepteur, empêchant son activation par les ligands endogènes.

Inhibition de la transduction du signal : En bloquant l'activation du récepteur, CID1231538 inhibe les voies de signalisation en aval, ce qui entraîne une réduction des réponses cellulaires.

Cibles moléculaires et voies : La cible principale est le récepteur couplé aux protéines G 35, et les voies impliquées comprennent celles liées à l'inflammation, à la perception de la douleur et à la régulation métabolique

Composés similaires :

CID1231539 : Un autre analogue de benzothiazole ayant une activité antagoniste du récepteur couplé aux protéines G 35 similaire.

CID1231540 : Un composé structurellement apparenté avec des variations dans les groupes fonctionnels liés au noyau de benzothiazole.

Unicité de CID1231538 :

Puissance : CID1231538 a une puissance élevée avec une valeur de CI50 de 0,55 µM, ce qui en fait un antagoniste du récepteur couplé aux protéines G 35 très efficace.

Sélectivité : Il présente une sélectivité pour le récepteur couplé aux protéines G 35 par rapport aux autres récepteurs, réduisant les effets hors cible.

Comparaison Avec Des Composés Similaires

CID1231539: Another benzothiazole analogue with similar G protein-coupled receptor 35 antagonistic activity.

CID1231540: A structurally related compound with variations in the functional groups attached to the benzothiazole core.

Uniqueness of CID1231538:

Potency: CID1231538 has a high potency with an IC50 value of 0.55 μM, making it a highly effective G protein-coupled receptor 35 antagonist.

Selectivity: It exhibits selectivity for G protein-coupled receptor 35 over other receptors, reducing off-target effects.

Propriétés

IUPAC Name |

N-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(morpholine-4-carbonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O3S2/c27-18-7-5-17(6-8-18)16-34-26-29-22-10-9-19(15-23(22)35-26)28-24(31)20-3-1-2-4-21(20)25(32)30-11-13-33-14-12-30/h1-10,15H,11-14,16H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOURXCDGUPWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid](/img/structure/B3262289.png)

![6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3262353.png)